(R)-2-Propylpiperidine hydrochloride (R)-2-Propylpiperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 88057-03-8
VCID: VC5701198
InChI: InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m1./s1
SMILES: CCCC1CCCCN1.Cl
Molecular Formula: C8H18ClN
Molecular Weight: 163.69

(R)-2-Propylpiperidine hydrochloride

CAS No.: 88057-03-8

Cat. No.: VC5701198

Molecular Formula: C8H18ClN

Molecular Weight: 163.69

* For research use only. Not for human or veterinary use.

(R)-2-Propylpiperidine hydrochloride - 88057-03-8

Specification

CAS No. 88057-03-8
Molecular Formula C8H18ClN
Molecular Weight 163.69
IUPAC Name (2R)-2-propylpiperidine;hydrochloride
Standard InChI InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m1./s1
Standard InChI Key JXBWZNQZRWZJIR-DDWIOCJRSA-N
SMILES CCCC1CCCCN1.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(R)-2-Propylpiperidine hydrochloride consists of a six-membered piperidine ring substituted with a propyl group at the second carbon position, with the (R)-configuration at the stereogenic center. The hydrochloride salt form enhances its stability and solubility for laboratory use. The IUPAC name is (2R)-2-propylpiperidine hydrochloride, and its SMILES notation is CCCC1CCCCN1.Cl, reflecting the quaternary ammonium structure.

Stereochemical Considerations

The (R)-enantiomer is synthesized via stereoselective methods to ensure high enantiomeric purity, a critical factor in pharmaceutical applications where chirality influences receptor binding and metabolic pathways . Chiral GC analysis of related piperidine derivatives demonstrates enantiomeric ratios exceeding 87:13 under optimized conditions .

Synthesis and Stereoselective Methodologies

Key Synthetic Routes

The synthesis of (R)-2-propylpiperidine hydrochloride involves two primary steps: (1) construction of the (R)-2-propylpiperidine backbone and (2) salt formation with hydrochloric acid.

Chiral Amine Synthesis

Stereoselective approaches include:

  • Asymmetric Catalysis: Use of chiral catalysts such as bisphosphine ligands to induce enantioselectivity during hydrogenation or alkylation reactions .

  • Resolution Techniques: Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers.

A representative procedure from the Wiley-VCH synthesis involves resin-bound intermediates and thioacetal reagents to achieve a 29% yield of the hydrochloride salt with high stereochemical fidelity .

Salt Formation

The free base (R)-2-propylpiperidine is treated with hydrochloric acid in anhydrous conditions, yielding the crystalline hydrochloride salt. The process is monitored via IR spectroscopy, with characteristic N–H and Cl⁻ absorption bands at 2711 cm⁻¹ and 1607 cm⁻¹, respectively .

Physicochemical Properties

Experimental Data

PropertyValueMethod/Source
Melting PointNot reportedVulcanChem
SolubilityInsoluble in water; soluble in DCM, THFPubChem
pKa (amine)~10.2 (estimated)Williams pKa
Kovats Retention Index128.14 (GC-MS)PubChem

Spectral Characterization

  • NMR: ¹H NMR (CDCl₃, 400 MHz) displays signals at δ 0.79–0.94 (propyl CH₃), 1.08–2.01 (piperidine CH₂), and 3.44–3.56 (N–CH) .

  • Mass Spectrometry: GC-MS shows a base peak at m/z 128.14 (M⁺ for free base) and fragment ions at m/z 69.07 (C₅H₉N⁺) .

Pharmacological Applications and Research

Structure-Activity Relationships (SAR)

The propyl side chain at C2 enhances lipophilicity, potentially improving blood-brain barrier penetration compared to shorter alkyl substituents .

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and fume hoods are mandatory during handling.

  • First Aid: Flush eyes or skin with water for 15 minutes upon exposure.

ParameterDetail
SupplierApollo Scientific
Purity≥98% (HPLC)
Price (100 mg)€162.10
Storage2–8°C, desiccated

Future Directions and Research Gaps

Current literature lacks in vivo pharmacokinetic and toxicity profiles for (R)-2-propylpiperidine hydrochloride. Priority areas include:

  • Metabolic Stability Studies: Cytochrome P450 enzyme interactions.

  • Formulation Development: Liposomal or nanoparticle delivery systems to enhance bioavailability.

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